molecular formula C9H12OS B13305204 2-(1-Sulfanylpropyl)phenol

2-(1-Sulfanylpropyl)phenol

Cat. No.: B13305204
M. Wt: 168.26 g/mol
InChI Key: YVCIWMNRHYYNJW-UHFFFAOYSA-N
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Description

2-(1-Sulfanylpropyl)phenol is an organic compound with the molecular formula C9H12OS It is a phenolic compound characterized by the presence of a sulfanylpropyl group attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Sulfanylpropyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable phenol derivative with a sulfanylpropyl group. This reaction typically requires the use of a strong base, such as sodium hydroxide, and is carried out under reflux conditions to ensure complete substitution.

Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to synthesize this compound on a larger scale . These methods are preferred due to their scalability and relatively mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Sulfanylpropyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Sodium dichromate (Na2Cr2O7), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products Formed:

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated, nitrated, or sulfonated phenols

Mechanism of Action

The mechanism of action of 2-(1-Sulfanylpropyl)phenol is primarily attributed to its phenolic structure, which allows it to participate in redox reactions. The compound can act as an antioxidant by scavenging free radicals and chelating metal ions . Additionally, it can modulate cell signaling pathways and gene expression, contributing to its biological effects .

Comparison with Similar Compounds

Uniqueness of 2-(1-Sulfanylpropyl)phenol: this compound is unique due to the presence of the sulfanylpropyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H12OS

Molecular Weight

168.26 g/mol

IUPAC Name

2-(1-sulfanylpropyl)phenol

InChI

InChI=1S/C9H12OS/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9-11H,2H2,1H3

InChI Key

YVCIWMNRHYYNJW-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1O)S

Origin of Product

United States

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